An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-phenoxyaniline hydrochloride (CAS No. 35734-64-6) is a substituted aniline derivative that has garnered interest within the realms of medicinal chemistry and materials science.[1] As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates.[2] Its unique structural amalgamation, featuring a chlorinated phenyl ring linked to a phenoxy group via an ether bond, and a protonated amine functional group, bestows upon it a distinct set of physicochemical properties. These properties are paramount in determining its reactivity, bioavailability, and potential therapeutic applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-4-phenoxyaniline hydrochloride. It is designed to be a foundational resource for researchers, offering insights into its chemical behavior and providing detailed experimental protocols for its analysis and characterization.
Core Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 35734-64-6 | [3][4] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [3][4] |
| Molecular Weight | 256.13 g/mol | [3][4] |
| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | 28 to 32 °C (for the free base, 3-Chloro-4-phenoxyaniline) | [5] |
| Boiling Point (Predicted) | 335.9 ± 32.0 °C at 760 Torr (for the free base) | [5] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ at 20 °C (for the free base) | [5] |
| pKa (Predicted) | 4.17 ± 0.10 (for the conjugate acid of the free base) | [1] |
| LogP (Predicted) | 3.6 (for the free base) | [6] |
Note: It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 3-Chloro-4-phenoxyaniline. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents compared to the free base due to its ionic character. The predicted pKa value is for the anilinium ion, indicating its acidity.
Solubility Profile
The solubility of 3-Chloro-4-phenoxyaniline hydrochloride is a critical parameter for its formulation and delivery in potential therapeutic applications. As a hydrochloride salt, it is anticipated to exhibit good solubility in polar protic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt is ionic and can readily dissociate in water. |
| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions effectively through hydrogen bonding and dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane, Chloroform | Sparingly soluble to insoluble | These nonpolar solvents are less likely to effectively solvate the ionic hydrochloride salt. |
| Hexane, Toluene | Insoluble | Nonpolar solvents with weak intermolecular forces are not expected to dissolve the ionic compound. |
Spectroscopic and Chromatographic Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of 3-Chloro-4-phenoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and the aniline rings, as well as a broad signal for the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and phenoxy substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H stretch (amine salt) | 2800-3200 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1400-1600 |
| C-O stretch (ether) | 1230-1270 |
| C-N stretch | 1250-1350 |
| C-Cl stretch | 600-800 |
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of 3-Chloro-4-phenoxyaniline hydrochloride and for monitoring its stability. A reverse-phase HPLC method is generally suitable for the analysis of aniline derivatives.[2][7][8]
Objective: To develop a reverse-phase HPLC method for the purity determination of 3-Chloro-4-phenoxyaniline hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Chloro-4-phenoxyaniline hydrochloride and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining the aromatic compound.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reverse-phase chromatography.
-
Formic Acid: The addition of an acid to the mobile phase helps to ensure the consistent protonation of the aniline, leading to better peak shape and reproducibility.
-
Gradient Elution: A gradient is employed to effectively separate the main compound from potential impurities with different polarities.
-
UV Detection at 254 nm: Aromatic compounds generally exhibit strong absorbance at this wavelength.
Caption: Workflow for HPLC Purity Analysis.
Stability Profile
Aniline derivatives can be susceptible to degradation under various stress conditions.[9] Forced degradation studies are essential to understand the stability of 3-Chloro-4-phenoxyaniline hydrochloride and to develop a stability-indicating analytical method.[10][11]
Potential Degradation Pathways:
-
Oxidation: The aniline functional group is prone to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Hydrolysis: While the ether linkage is generally stable, extreme pH and temperature conditions could potentially lead to its cleavage.
Objective: To investigate the degradation of 3-Chloro-4-phenoxyaniline hydrochloride under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify any degradation products.
-
The peak purity of the main component should be assessed to ensure that no co-eluting degradation products are present.
Caption: Workflow for Forced Degradation Studies.
Toxicological Profile (Predicted and Inferred)
General Toxicological Concerns for Anilines:
-
Acute Toxicity: Can cause headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory distress and death.[12]
-
Dermal Toxicity: Readily absorbed through the skin, contributing to systemic toxicity.[12]
-
Inhalation Toxicity: Vapors can be irritating to the respiratory tract.[12]
-
Carcinogenicity: Some aniline derivatives are classified as probable human carcinogens.[3][14]
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent skin and eye contact.
Conclusion
3-Chloro-4-phenoxyaniline hydrochloride is a valuable building block in drug discovery and chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing upon a combination of available data and predictive models. The outlined analytical and stability testing protocols offer a robust framework for its characterization and handling in a research setting. As with any chemical compound, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful and responsible use.
References
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P&S Chemicals. (n.d.). Product information, 3-Chloro-4-phenoxyaniline hydrochloride. Retrieved from [Link]
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- BenchChem. (2025). Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.
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PubChemLite. (n.d.). 3-chloro-4-phenoxyaniline hydrochloride (C12H10ClNO). Retrieved from [Link]
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UB. (n.d.). 5335-29-5 | 3-Chloro-4-phenoxyaniline. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
- Dong, Y., et al. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.
- Chen, Y., et al. (n.d.).
- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Alsherbiny, M. A., et al. (2018). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. MDPI.
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline.
- SciTechnol. (n.d.). Improvement and Validation of Stability Indicating HPLC Method.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
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